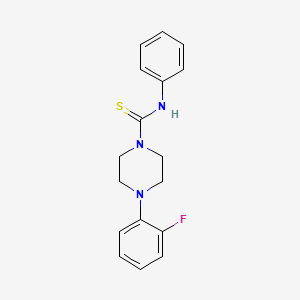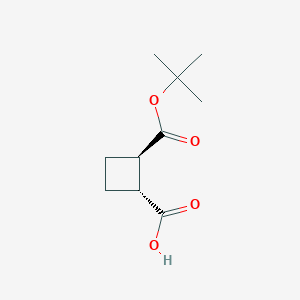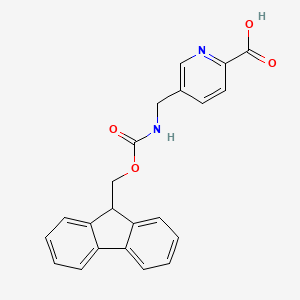
5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid” is a chemical compound with the CAS Number: 503471-24-7 . Its molecular weight is 374.4 . The IUPAC name of this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 374.4 .
科学的研究の応用
Synthesis and Coordination Chemistry
One significant application of similar chemical structures involves the synthesis and coordination chemistry of hexadentate picolinic acid-based ligands, which exhibit strong coordination with various metal ions such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III). These ligands are highly preorganized for octahedral coordination geometries, making them suitable for tetragonal symmetries and Jahn-Teller labile ground states. This property is crucial for developing complex molecular architectures for catalysis, material science, and potentially magnetic resonance imaging (MRI) contrast agents due to their specific metal ion binding capabilities (Comba et al., 2016).
Biomolecular Labeling
Another application is in the field of biomolecular labeling, where derivatives of picolinic acid, through their fluorescent properties, facilitate the detection and analysis of biomolecules. For instance, novel fluorophores derived from picolinic acid analogs show strong fluorescence across a wide pH range in aqueous media, making them suitable as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004). These fluorophores can be particularly useful in cellular imaging and tracking the dynamics of biological processes in real time.
Material Science and Nanotechnology
The compound's derivatives are also explored in material science, particularly in the dispersion of carbon nanotubes (CNTs). N-Fluorenyl-9-methoxycarbonyl-protected amino acids, resembling the core structure of the compound , are utilized as surfactants for CNTs. These surfactants are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under physiological conditions, indicating their potential application in biocompatible nanomaterials and drug delivery systems (Cousins et al., 2009).
Chemical Synthesis and Drug Development
In drug development, protecting groups similar to those in the chemical structure are used to facilitate the synthesis of complex molecules. For example, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids serve as intermediates for preparing peptides with reversibly protected peptide bonds, demonstrating their role in streamlining peptide synthesis, which is crucial for developing therapeutic peptides and proteins (Johnson et al., 1993).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
It’s known that the fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis
Mode of Action
The Fmoc group is often used in the synthesis of peptides, suggesting that this compound might interact with its targets through a similar mechanism . It’s likely that the compound binds to its target, causing a conformational change that affects the target’s function.
Biochemical Pathways
Given the potential role of this compound in peptide synthesis, it may be involved in protein-related pathways . The exact downstream effects would depend on the specific targets and their roles in cellular processes.
Result of Action
Based on its potential role in peptide synthesis, it could influence protein function and thus have wide-ranging effects at the molecular and cellular levels . More research is needed to determine the specific effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the compound at room temperature has been noted . .
特性
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIKNOYHMQAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503471-24-7 |
Source


|
| Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)
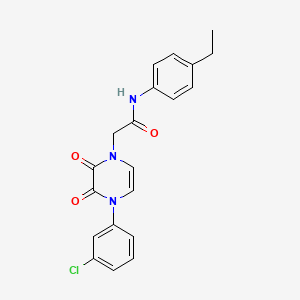
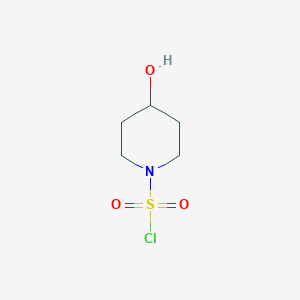

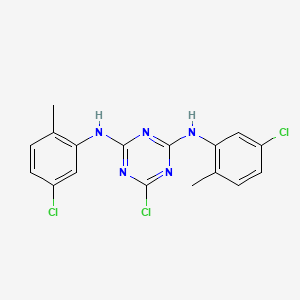
![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)
